molecular formula C21H20ClN3OS B2529966 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898433-38-0

1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2529966
CAS No.: 898433-38-0
M. Wt: 397.92
InChI Key: VZEUUSVHPLHHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic research compound designed for biochemical investigation, particularly in the fields of oncology and virology. This molecule incorporates multiple pharmacophores known for their biological activity, including an indoline ring system and a thiophene moiety, linked by a urea functional group to a 4-chlorophenyl substituent. The indole and indoline scaffold is a prominent structure in medicinal chemistry, demonstrated by numerous FDA-approved drugs and investigational compounds that show potent antiproliferative activities against various cancer types by targeting regulated cell death (RCD) pathways such as apoptosis and autophagy . Indole-based molecules have been shown to control cancer cell progression via various biological targets, including tubulin polymerization, DNA topoisomerases, tumor vascularization, and kinase inhibition . Furthermore, indole derivatives have displayed significant broad-spectrum antiviral potential against viruses such as Coxsackie B4, hepatitis C virus (HCV), and bovine viral diarrhea virus (BVDV) in preclinical research . The structural features of this compound, particularly the urea bridge, are found in other biologically active molecules and can contribute to forming critical hydrogen-bonding interactions with protein targets . This reagent is provided for research purposes to facilitate the exploration of its potential mechanisms of action and therapeutic applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-16-7-9-17(10-8-16)24-21(26)23-14-19(20-6-3-13-27-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEUUSVHPLHHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H20ClN3OSC_{21}H_{20}ClN_{3}OS with a molecular weight of 397.9 g/mol. The structure consists of a urea moiety linked to an indole and thiophene ring system, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3OS
Molecular Weight397.9 g/mol
CAS Number898433-38-0

The biological activity of 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard drugs, indicating potential for therapeutic applications in conditions like hypertension or gastrointestinal disorders .

Antitumor Activity

A study examining the antitumor properties of similar urea derivatives highlighted their ability to induce apoptosis in cancer cell lines. Specific derivatives demonstrated enhanced cytotoxicity against various cancer types through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored through various assays. Compounds bearing similar substituents have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial properties .

Case Studies

  • Anticancer Study : A recent investigation into the anticancer properties of related indole derivatives found that they could effectively inhibit tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor size, suggesting that this class of compounds could serve as viable candidates for cancer therapy .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of indole derivatives, revealing that these compounds could mitigate oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that compounds similar to 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exhibit significant antiviral properties. For instance, derivatives containing a 4-chlorophenyl group have shown enhanced effectiveness against viral infections compared to standard antiviral medications like ribavirin .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity. Research has demonstrated that certain derivatives possess notable inhibitory effects against Gram-positive bacteria, making them potential candidates for developing new antibacterial agents .
  • Anticancer Potential : The indole and thiophene moieties present in the compound have been associated with anticancer properties. Studies suggest that similar structures can induce apoptosis in cancer cells, making this compound a subject of interest for cancer therapy research .

Agricultural Applications

  • Fungicidal Activity : Compounds with similar structural characteristics have been tested for their fungicidal properties. The presence of the thiophene ring is believed to enhance the efficacy of these compounds against various plant pathogens, suggesting potential applications in agricultural pest management .
  • Plant Growth Regulation : Some derivatives have been shown to act as plant growth regulators, promoting growth and development in specific crops. This application could lead to increased agricultural productivity while reducing the need for synthetic fertilizers .

Materials Science Applications

  • Nonlinear Optical Properties : The unique molecular structure allows for potential applications in materials science, particularly in the development of nonlinear optical materials. Research indicates that compounds with similar frameworks can exhibit significant second-order and third-order nonlinear optical responses, which are crucial for applications in photonics and optoelectronics .

Case Study 1: Antiviral Efficacy

A study published in MDPI demonstrated that a derivative of 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exhibited an EC50 value significantly lower than that of ribavirin, indicating superior antiviral activity against Dengue Virus (DENV) .

Case Study 2: Antibacterial Activity

In a comparative study on antibacterial agents, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives exhibited high inhibition zones, indicating their potential as effective antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea and related urea derivatives:

Compound Key Structural Features Molecular Weight Reported Activity Synthetic Yield Reference
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea Indoline-thiophene hybrid, 4-chlorophenyl urea Not explicitly stated No direct bioactivity data provided; structural analogs suggest kinase inhibition potential. 19% (crude yield)
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) Thiophene-pyridine hybrid, 4-fluorophenyl urea 337.8 Anticancer activity against 60 cancer cell lines (NCI-60 panel). 60%
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea Styryl-thiadiazole hybrid, 4-chlorophenyl urea 356.8 Structural stability confirmed via X-ray crystallography (R factor = 0.068). Not reported
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea Indoline-thiazole hybrid, 3-chlorophenyl urea 398.9 No bioactivity data; molecular docking suggests potential enzyme inhibition. Not reported
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea Furan-thiophene hybrid, 4-chlorobenzyl urea 360.9 No bioactivity data; structural similarity to antiparasitic urea derivatives. Not reported

Key Observations :

Structural Diversity :

  • The target compound uniquely combines indoline and thiophene groups, whereas analogs like 5h () and 5j () incorporate pyridine or ester-functionalized aryl groups. These structural variations influence solubility, target affinity, and metabolic stability .
  • The styryl-thiadiazole hybrid () exhibits enhanced rigidity due to its planar conjugated system, contrasting with the flexible ethyl linker in the target compound .

Synthetic Challenges :

  • The target compound was synthesized with a low yield (19%) via a multi-step process involving imine formation and methylation, suggesting steric or electronic hindrance during alkylation . In contrast, simpler analogs like 5h () achieved higher yields (60%) due to optimized reaction conditions for urea bond formation .

Biological Relevance :

  • While direct data for the target compound are absent, urea derivatives with thiophene (e.g., 5h ) or indoline (e.g., ) groups show anticancer and enzyme-inhibitory activities. For example, 5h demonstrated potent activity against leukemia and renal cancer cell lines (GI₅₀ values < 1 µM) .
  • The thiadiazole analog () may exhibit enhanced π-π stacking interactions in enzyme binding pockets due to its rigid aromatic system .

Physicochemical Properties: Molecular weight and substituent polarity vary significantly: The indoline-thiazole hybrid () has a higher molecular weight (398.9 vs. The furan-thiophene hybrid () introduces additional oxygen-based polarity, which may improve aqueous solubility compared to the target compound’s indoline-thiophene system .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea?

  • The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl and heterocyclic precursors. A common approach includes:

  • Step 1 : Formation of the urea backbone via coupling reactions between isocyanate intermediates and amines.
  • Step 2 : Introduction of the indoline and thiophene moieties through nucleophilic substitution or alkylation reactions.
  • Optimization Parameters : Temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., triethylamine) are critical for yield and purity .
    • Analytical Monitoring : Techniques like thin-layer chromatography (TLC) and HPLC ensure reaction progress and purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the chlorophenyl, indoline, thiophene, and urea groups.
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the urea group) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How are preliminary biological targets identified for this compound?

  • In Silico Screening : Molecular docking against protein databases (e.g., PDBe-KB) predicts interactions with kinase or GPCR targets.
  • In Vitro Assays : Competitive binding studies (e.g., radioligand displacement) or enzymatic inhibition assays (e.g., fluorescence-based) are used to validate targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent Variation : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects. Modify the thiophene ring with furan or pyridine to alter π-π stacking .
  • Assay Selection : Use dose-response curves (IC50_{50}/EC50_{50}) in cell-based assays (e.g., apoptosis or proliferation) to quantify potency changes .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Case Example : If docking suggests strong kinase inhibition but in vitro assays show weak activity:

  • Re-evaluate Force Fields : Adjust solvation or entropy parameters in MD simulations.
  • Check Compound Stability : HPLC-MS can detect degradation products under assay conditions .

Q. What advanced computational methods elucidate the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
  • Free Energy Calculations : Use MM/GBSA to predict binding affinities and identify critical residues .

Q. What methodologies are recommended for pharmacokinetic profiling?

  • ADME Studies :

  • Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
  • Metabolism : Liver microsome incubation with LC-MS/MS identifies phase I/II metabolites.
  • Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours .

Q. How can synergistic effects with other therapeutics be systematically tested?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Mechanistic Studies : RNA-seq or proteomics post-treatment identifies pathway crosstalk .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) and model interactions.
  • Flow Chemistry : Continuous-flow systems improve reproducibility and heat transfer for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.